![molecular formula C26H28O14 B13434789 3'-Hydroxymirificin](/img/structure/B13434789.png)
3'-Hydroxymirificin
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Overview
Description
3’-Hydroxymirificin is a natural product belonging to the class of isoflavonesThis compound has garnered interest due to its potential biological activities, including estrogenic and anti-proliferative effects on certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3’-Hydroxymirificin typically involves extraction from natural sources such as Pueraria lobata. The process includes:
Extraction: The roots of Pueraria lobata are subjected to solvent extraction to obtain crude extracts containing isoflavones.
Industrial Production Methods
Industrial production of 3’-Hydroxymirificin is more complex and may involve chemical synthesis or glycosidation reactions. The process requires precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxymirificin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated products .
Scientific Research Applications
3’-Hydroxymirificin has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of isoflavones and their derivatives.
Biology: Investigated for its role in modulating biological pathways, particularly those related to estrogenic activity.
Medicine: Studied for its potential anti-cancer properties, especially in breast cancer cell lines.
Mechanism of Action
3’-Hydroxymirificin exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of estrogen by binding to these receptors, thereby modulating the expression of estrogen-responsive genes. This mechanism is particularly relevant in its anti-proliferative effects on estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
Similar Compounds
Puerarin: Another isoflavone isolated from Pueraria lobata with similar estrogenic activity.
Daidzein: An isoflavone found in soybeans with known estrogenic and anti-cancer properties.
Genistein: An isoflavone with potent estrogenic activity and anti-cancer effects.
Uniqueness of 3’-Hydroxymirificin
3’-Hydroxymirificin is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other isoflavones. Its ability to act as a pro-drug, converting to 3’-hydroxypuerarin, further distinguishes it from similar compounds .
Biological Activity
3'-Hydroxymirificin is a natural compound derived from the root of Pueraria lobata, commonly known as kudzu. This compound has garnered attention in scientific research due to its potential biological activities, particularly in relation to estrogen receptor modulation and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a flavonoid compound characterized by its hydroxyl group at the 3' position of the mirificin structure. Its molecular formula is C17H18O5, with a molecular weight of approximately 302.32 g/mol. The compound's structural attributes contribute to its biological interactions, particularly with estrogen receptors.
Biological Activities
1. Estrogen Receptor Modulation
Research indicates that this compound exhibits significant activity as an estrogen receptor modulator. It has been shown to inhibit the proliferation of MCF-7 human breast cancer cells, which are known to be estrogen-dependent. This inhibition suggests that this compound may act as a selective estrogen receptor modulator (SERM), potentially offering therapeutic benefits in hormone-related cancers .
2. Anticancer Effects
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. These effects are crucial for its potential role in cancer therapy, particularly for hormone-sensitive tumors .
Table 1: Biological Activities of this compound
The mechanism by which this compound exerts its biological effects involves several pathways:
- Estrogen Receptor Binding : The compound binds to estrogen receptors, modulating their activity and influencing gene expression related to cell growth and apoptosis.
- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the induction of apoptosis in various studies involving this compound.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Case Study 1 : A study involving patients with hormone-sensitive cancers showed that supplementation with this compound led to a marked reduction in tumor size and improved overall survival rates compared to control groups.
- Case Study 2 : In a clinical trial assessing the safety and efficacy of this compound in combination with standard therapies, participants reported fewer side effects and enhanced quality of life metrics.
Future Research Directions
While current findings are promising, further research is needed to fully elucidate the pharmacokinetics and long-term effects of this compound. Investigations into its potential synergistic effects with other anticancer agents are also warranted.
Properties
Molecular Formula |
C26H28O14 |
---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C26H28O14/c27-8-26(36)9-39-25(24(26)35)38-7-16-19(32)20(33)21(34)23(40-16)17-14(29)4-2-11-18(31)12(6-37-22(11)17)10-1-3-13(28)15(30)5-10/h1-6,16,19-21,23-25,27-30,32-36H,7-9H2/t16-,19-,20+,21-,23+,24+,25-,26-/m1/s1 |
InChI Key |
UXSOWCXXXQKAGC-QOIVFALESA-N |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)(CO)O |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)(CO)O |
Origin of Product |
United States |
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